12-hydroxy-1,10-bis(9-phenylcarbazol-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
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Overview
Description
12-hydroxy-1,10-bis(9-phenylcarbazol-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with a unique structure that includes multiple aromatic rings and a dioxaphosphocine core
Preparation Methods
The synthesis of 12-hydroxy-1,10-bis(9-phenylcarbazol-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves multiple steps. The synthetic route typically starts with the preparation of the carbazole derivatives, followed by their coupling with the indeno-dioxaphosphocine core. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
12-hydroxy-1,10-bis(9-phenylcarbazol-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The dioxaphosphocine core can interact with various enzymes and proteins, potentially altering their activity. The aromatic rings can also participate in π-π interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar compounds include other carbazole derivatives and dioxaphosphocine-containing molecules. Compared to these compounds, 12-hydroxy-1,10-bis(9-phenylcarbazol-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C53H37N2O4P |
---|---|
Molecular Weight |
796.8 g/mol |
IUPAC Name |
12-hydroxy-1,10-bis(9-phenylcarbazol-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C53H37N2O4P/c56-60(57)58-51-39(35-21-25-47-43(31-35)41-15-7-9-17-45(41)54(47)37-11-3-1-4-12-37)23-19-33-27-29-53(49(33)51)30-28-34-20-24-40(52(59-60)50(34)53)36-22-26-48-44(32-36)42-16-8-10-18-46(42)55(48)38-13-5-2-6-14-38/h1-26,31-32H,27-30H2,(H,56,57) |
InChI Key |
OCFVKJOTLDVGBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8)OP(=O)(OC9=C(C=CC1=C39)C1=CC2=C(C=C1)N(C1=CC=CC=C12)C1=CC=CC=C1)O |
Origin of Product |
United States |
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